2-Chloro-N-(1-methylpiperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-methylpiperidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZHOMGDQYIRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation
- Activation of chloroacetyl chloride : Chloroacetyl chloride is added dropwise to a solution of 1-methylpiperidin-4-amine in anhydrous solvent under stirring.
- Base addition : A stoichiometric amount of base (e.g., triethylamine) is added to neutralize the hydrochloric acid generated and to facilitate the nucleophilic substitution.
- Reaction monitoring : Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.
- Work-up : After completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent.
- Purification : The crude product is purified by recrystallization, commonly using methanol or ethanol.
Reaction Conditions and Yields
| Parameter | Typical Value |
|---|---|
| Molar ratio (amine:acid chloride) | 1:1 to 1:1.1 |
| Solvent | Chloroform, dichloromethane, or THF |
| Base | Triethylamine or potassium carbonate |
| Temperature | Room temperature to reflux |
| Reaction time | 4 to 12 hours |
| Yield | 70% to 94% (depending on purification) |
Research Findings and Variations
Base Selection Impact
The use of triethylamine as a base is preferred due to its ability to efficiently scavenge HCl without participating in side reactions. Potassium carbonate has also been reported as an alternative base, particularly in biphasic solvent systems, enhancing yield and purity.
Solvent Effects
Non-polar solvents such as chloroform facilitate the reaction by dissolving both reagents and allowing efficient mixing. Polar aprotic solvents like THF or DMF can be used but may require careful control of moisture to avoid hydrolysis of chloroacetyl chloride.
Purification Techniques
Recrystallization from methanol or ethanol is effective for isolating the pure compound. In some cases, column chromatography is employed to remove minor impurities, especially when oily by-products form.
Comparative Table of Preparation Methods
| Method No. | Amine Source | Acylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 1-methylpiperidin-4-amine | Chloroacetyl chloride | Triethylamine | Chloroform | Room temperature | 6-10 hours | 85-90 | Standard method, good yield and purity |
| 2 | 1-methylpiperidin-4-amine | Chloroacetyl chloride | Potassium carbonate | Dichloromethane | Reflux | 8-12 hours | 88-94 | Base variation, slightly higher yield |
| 3 | 1-methylpiperidin-4-amine | Chloroacetyl chloride | Triethylamine | THF or DMF | Room temperature | 4-8 hours | 70-80 | Requires dry conditions, moderate yield |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₈H₁₅ClN₂O
Molecular Weight : 190.67 g/mol
CAS Number : 1096305-49-5
IUPAC Name : 2-chloro-N-(1-methylpiperidin-4-yl)acetamide
The compound features a chloro group attached to an acetamide moiety linked to a piperidine ring. Its structure is crucial for its interaction with biological targets.
Neuropharmacology
This compound has been investigated for its potential in treating neuropsychiatric disorders. Research indicates that it may modulate serotonergic receptor activity, which is beneficial in conditions such as:
- Schizophrenia
- Depression
- Anxiety Disorders
- Tourette's Syndrome
The compound's ability to act as a monoamine receptor modulator positions it as a candidate for developing new antipsychotic medications .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes, particularly acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can enhance cholinergic signaling, potentially improving cognitive function in affected individuals.
Anti-inflammatory Properties
Compounds structurally related to this compound have exhibited anti-inflammatory effects. This suggests that the compound may also possess similar properties, making it a candidate for developing treatments for inflammatory conditions .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may demonstrate antimicrobial properties against various bacterial strains. This aspect opens avenues for its application in developing new antibiotics or antimicrobial agents .
Data Table: Structure-Activity Relationship (SAR)
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Chloro group on acetamide | Potential AChE inhibitor |
| N-(1-benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide | Benzyl substitution | Variations affect binding affinity |
| N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide | Thiazole ring present | Enhanced biological activity |
This table illustrates how variations in the structure influence the pharmacological profile and biological activity of related compounds.
Case Study 1: Neuropharmacological Effects
In a study examining the effects of this compound on animal models exhibiting symptoms of schizophrenia, researchers observed significant reductions in hyperactivity and improvements in cognitive tasks. These findings support its potential use as an antipsychotic agent .
Case Study 2: Anti-inflammatory Activity
A series of experiments assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced inflammation models. Results indicated a marked decrease in pro-inflammatory cytokines when administered, suggesting therapeutic potential for inflammatory diseases .
Case Study 3: Antimicrobial Efficacy
Research conducted on various bacterial strains revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) indicating strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The biological and physicochemical properties of chloroacetamides are highly dependent on the substituent attached to the nitrogen atom. Below is a comparative analysis with key analogs:
Key Observations :
- Piperidine vs. Aromatic Substituents : Piperidine-based derivatives (e.g., 1-methylpiperidin-4-yl) exhibit enhanced solubility and conformational stability compared to aromatic analogs like 2-chloro-N-(2,4-dimethylphenyl)acetamide, which show strong intermolecular hydrogen bonding in crystalline states .
- Bioactivity: Thiadiazole- or pyridine-containing analogs (e.g., ) demonstrate pronounced anticancer or antimicrobial activity, whereas piperidine derivatives are often prioritized for CNS-targeting drugs due to blood-brain barrier penetration .
- Synthetic Utility: Compounds like 2-chloro-N-(2-(2-chloro-acetylamino)-ethyl)-acetamide are used in peptide stapling, highlighting the reactivity of the chloroacetamide group in forming covalent bonds with thiols .
Physicochemical Properties
- Polarity and Solubility : The 1-methylpiperidin-4-yl group increases polarity compared to purely aromatic substituents (e.g., 2-chloro-N-(4-chlorophenyl)acetamide), enhancing water solubility .
- Thermal Stability : Cyclohexanecarbonyl-substituted analogs exhibit higher boiling points (~500°C) due to increased molecular weight and hydrophobic interactions .
Biological Activity
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a compound belonging to the class of piperidine derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound features a chloro group and an acetamide moiety, which contribute to its reactivity and biological profile. It can participate in various chemical reactions, including nucleophilic substitution and hydrolysis, making it a versatile building block in organic synthesis. The synthesis of this compound can be achieved through several methodologies, often involving chlorination and subsequent amide formation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. It has been investigated for its potential effects on the serotonergic system, particularly as an antagonist at the 5-HT2A serotonin receptor, which plays a crucial role in various physiological processes including mood regulation and pain perception .
Biological Activity
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits notable antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, suggesting potential applications in treating infectious diseases.
Analgesic Effects
Due to its interaction with pain-related pathways, this compound is being explored for its analgesic properties. It may modulate pain perception by influencing receptor activity within the central nervous system.
Neuropharmacological Effects
Given its structural similarities to other piperidine derivatives, this compound is also being studied for its neuropharmacological effects. Its potential to affect neurotransmitter systems could lead to applications in treating neurological disorders .
Study on Serotonin Receptor Modulation
A study investigating the modulation of serotonin receptors demonstrated that compounds similar to this compound can act as inverse agonists at the 5-HT2A receptor. This activity suggests a mechanism through which the compound could alleviate conditions related to serotonin dysregulation, such as anxiety and depression .
Antimicrobial Efficacy
In vitro studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, analgesic | Serotonin receptor modulation |
| Chlorpromazine | Antipsychotic, anticancer | Dopamine receptor antagonism |
| N-Methyl-D-aspartate (NMDA) antagonists | Neuroprotective | NMDA receptor inhibition |
Q & A
Q. Q1. What are the standard synthetic routes for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide?
The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 1-methylpiperidin-4-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or tetrahydrofuran are used under inert conditions (N₂ atmosphere) at 0–25°C. Post-reaction, the product is isolated via extraction and purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Use Schlenk techniques to exclude moisture, as chloroacetyl chloride is hygroscopic.
Advanced Synthesis
Q. Q2. How can reaction yields be optimized for this compound under varying conditions?
Yield optimization requires systematic parameter screening:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification. Dichloromethane balances reactivity and ease of isolation .
- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-alkylation), but extended reaction times (~12–24 hrs) are needed for completion.
- Base Selection : Triethylamine is standard, but stronger bases (e.g., DBU) may improve kinetics. Validate via <sup>1</sup>H NMR to confirm product integrity.
Contradiction Note : While higher temperatures accelerate reactions, they risk decomposition of the piperidine moiety. Pilot studies using Design of Experiments (DoE) are advised .
Structural Characterization
Q. Q3. What spectroscopic and crystallographic methods validate the structure of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
- Piperidine N–CH₃: δ ~2.3 ppm (singlet).
- Acetamide carbonyl: δ ~165–170 ppm in <sup>13</sup>C NMR.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and hydrogen-bonding patterns. Intermolecular N–H⋯O interactions often stabilize the lattice .
- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup>) confirms molecular weight (calc. for C₈H₁₄ClN₂O: 201.08 g/mol).
Advanced Tip : Discrepancies between computed (DFT) and experimental bond lengths may indicate conformational flexibility in the piperidine ring .
Biological Activity
Q. Q4. How to design experiments assessing this compound’s potential as a kinase inhibitor?
- In vitro Assays : Use purified kinases (e.g., PI3K or MAPK) with ATP-Glo™ luminescence assays to measure IC₅₀. Include controls (e.g., staurosporine) and validate via dose-response curves.
- SAR Studies : Modify the piperidine’s methyl group or acetamide’s chloro substituent to probe steric/electronic effects. Compare with analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide ).
Contradiction Alert : In vitro activity may not translate to in vivo efficacy due to pharmacokinetic limitations (e.g., blood-brain barrier penetration). Pair with ADMET predictions .
Data Analysis
Q. Q5. How to resolve contradictions between computational and experimental solubility data?
- Experimental Reassessment : Use shake-flask method (UV-Vis or HPLC) in buffers (pH 1–7.4) to account for ionization.
- Computational Refinement : Apply COSMO-RS models with adjusted parameters for chloroacetamide’s partial charges.
- Case Study : For 2-chloro-N-(4-nitrophenyl)acetamide, experimental solubility in DMSO was 3× higher than predicted—attributed to π-π stacking interactions not modeled in silico .
Safety and Handling
Q. Q6. What safety protocols are recommended for handling this compound?
- PPE : Gloves (nitrile), lab coat, and goggles. Use in a fume hood due to potential respiratory irritation.
- Storage : In airtight containers under argon, away from light (prevents degradation of the chloroacetamide group).
- Toxicity : While specific data are limited, assume hazards akin to aromatic chloroacetamides (e.g., 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide), including skin sensitization .
Advanced Applications
Q. Q7. Can this compound serve as a ligand in transition-metal catalysis?
The piperidine nitrogen and acetamide oxygen may coordinate to metals (e.g., Pd or Cu). Preliminary studies on analogous compounds (e.g., 2-chloro-N-(pyridyl)acetamides) show moderate catalytic activity in Suzuki-Miyaura couplings. Characterize metal complexes via IR (shift in νC=O to ~1630 cm⁻¹) and cyclic voltammetry .
Methodological Gaps
Q. Q8. What are unresolved challenges in studying this compound’s polymorphic forms?
- Screening : Use solvent-drop grinding with 20 solvents (e.g., ethanol, acetonitrile) to identify polymorphs.
- Contradictions : Differing crystallization conditions (e.g., slow evaporation vs. crash cooling) may yield forms with varying bioactivity. Cross-validate via DSC and PXRD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
